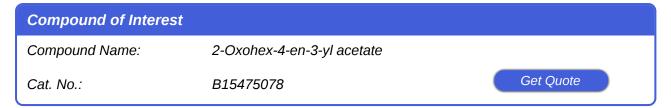


Computational Analysis of 2-Oxohex-4-en-3-yl Acetate: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the computationally derived properties of **2-Oxohex-4-en-3-yl acetate**, a member of the α , β -unsaturated carbonyl compound family. Due to the limited direct computational studies on this specific molecule, this guide leverages findings from closely related compounds to predict its behavior and properties. The data presented herein is based on established computational methodologies, primarily Density Functional Theory (DFT), which is a cornerstone for studying keto-enol tautomerism, conformational landscapes, and reactivity in this class of molecules.

Physicochemical and Quantum Chemical Properties: A Comparative Summary

The properties of **2-Oxohex-4-en-3-yl acetate** are benchmarked against general findings for α,β -unsaturated ketones and esters. The following table summarizes key computational-derived data. It is important to note that experimental validation for **2-Oxohex-4-en-3-yl acetate** is not extensively available in public literature.



Property	Predicted Value/Behavior for 2-Oxohex-4-en-3-yl acetate	Comparative Context from Literature
Keto-Enol Tautomerism	The keto form is expected to be more stable than the enol form in both the gaseous phase and in various solvents. Polar solvents are predicted to further stabilize the keto tautomer due to its higher polarity.	Studies on similar β-dicarbonyl compounds reveal that the keto form is generally more stable. The energy difference between keto and enol forms can range from -16.50 to -17.89 kcal/mol in solvents like water and in the gas phase, respectively[1].
Conformational Isomerism (scis vs. s-trans)	The molecule can exist as scis and s-trans conformers around the C-C single bond of the enone moiety. The relative stability of these conformers is influenced by steric and electronic effects. For derivatives with bulky substituents, the s-trans form is often more stable.	Computational studies on α,β-unsaturated carbonyl compounds indicate that the strans conformer is typically more stable. However, the scis form can be more reactive in certain reactions[2].
Reactivity towards Nucleophiles (e.g., Thiols)	The β-carbon of the enone system is electrophilic and susceptible to nucleophilic attack (Michael addition). The reactivity is influenced by the electronic nature of the substituents. The presence of an additional alkyl group may slightly decrease reactivity compared to simpler enones[2].	The reactivity of α,β- unsaturated carbonyl compounds with thiol- containing enzymes is a subject of significant computational study. The reaction can proceed via a 1,4- addition mechanism, and the subsequent ketonization step is often crucial for irreversible inhibition[2].
Frontier Molecular Orbitals (HOMO-LUMO)	The Highest Occupied Molecular Orbital (HOMO) is	The distribution of frontier molecular orbitals is a key







likely localized on the C=C double bond and the oxygen of the carbonyl group, while the Lowest Unoccupied Molecular Orbital (LUMO) is expected to be centered on the β-carbon of the enone system. The HOMO-LUMO gap will be indicative of its kinetic stability and reactivity.

determinant of the reactivity of α,β -unsaturated systems. The LUMO's localization on the β -carbon explains its susceptibility to nucleophilic attack.

Experimental Protocols: A Methodological Overview

The computational investigation of **2-Oxohex-4-en-3-yl acetate** would typically involve the following experimental protocols, based on standard practices for similar molecules:

- Geometry Optimization and Frequency Calculations:
 - Software: Gaussian, ORCA, or similar quantum chemistry packages.
 - Method: Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31+G(d,p), 6-311++G(d,p)).
 - Procedure: The initial structure of 2-Oxohex-4-en-3-yl acetate in its keto and enol forms, as well as s-cis and s-trans conformers, would be built. A geometry optimization is performed to find the minimum energy structures. Frequency calculations are then carried out to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data.
- Tautomerism and Conformational Analysis:
 - Procedure: The relative energies of the optimized keto and enol tautomers, and the s-cis and s-trans conformers, are compared to determine their relative stabilities. The energy differences are typically reported in kcal/mol or kJ/mol.
 - Solvent Effects: To model the effect of different solvents, the Polarizable Continuum Model (PCM) or the SMD (Solvation Model based on Density) model is commonly employed.



- Reactivity Analysis:
 - Procedure: To study the reactivity towards a nucleophile (e.g., a simple thiol like methanethiol), a reaction pathway is modeled. This involves locating the transition state (TS) for the nucleophilic addition to the β-carbon.
 - Analysis: The activation energy barrier (the energy difference between the reactants and the transition state) is calculated to predict the reaction rate. Natural Bond Orbital (NBO) analysis can be used to study charge distribution and orbital interactions along the reaction coordinate.

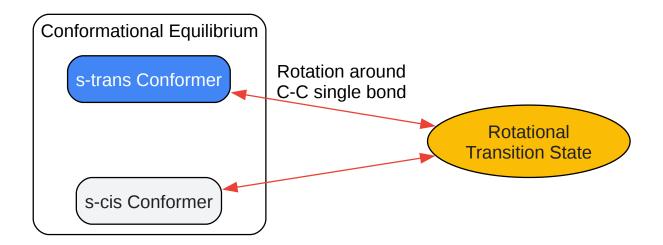
Visualizing Key Processes

The following diagrams illustrate fundamental concepts in the computational study of **2- Oxohex-4-en-3-yl acetate**.



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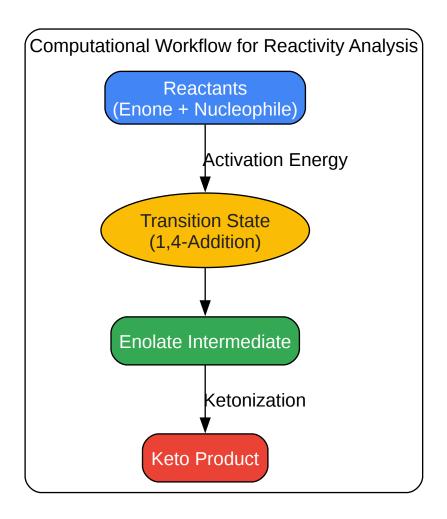
Caption: Keto-Enol Tautomerism of **2-Oxohex-4-en-3-yl acetate**.



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Caption: s-cis and s-trans Conformational Isomerism.



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Caption: Workflow for Michael Addition Reactivity Study.

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